Cas no 877631-41-9 (N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide)
877631-41-9 structure
Product Name:N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide
Numéro CAS:877631-41-9
Le MF:C23H32N4O3
Mégawatts:412.525185585022
CID:6233783
PubChem ID:16809767
Update Time:2025-07-16
N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide Propriétés chimiques et physiques
Nom et identifiant
-
- N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide
- 877631-41-9
- N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentyloxamide
- N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-pentyloxalamide
- SR-01000020013-1
- SR-01000020013
- AKOS024653554
- N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide
- F2504-0108
-
- Piscine à noyau: 1S/C23H32N4O3/c1-2-3-7-12-24-22(28)23(29)25-18-20(21-11-8-17-30-21)27-15-13-26(14-16-27)19-9-5-4-6-10-19/h4-6,8-11,17,20H,2-3,7,12-16,18H2,1H3,(H,24,28)(H,25,29)
- La clé Inchi: KLNJBNRNCDAUQO-UHFFFAOYSA-N
- Sourire: O1C=CC=C1C(CNC(C(NCCCCC)=O)=O)N1CCN(C2C=CC=CC=2)CC1
Propriétés calculées
- Qualité précise: 412.24744090g/mol
- Masse isotopique unique: 412.24744090g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 9
- Complexité: 531
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 77.8Ų
N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2504-0108-2μmol |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-5μmol |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-10μmol |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-20μmol |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-1mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-2mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-3mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-4mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-5mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2504-0108-10mg |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide |
877631-41-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-N-pentylethanediamide Littérature connexe
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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